Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, with an ethyl ester group attached to the carboxylate position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate can be synthesized through a multi-step process involving cycloaddition reactions. One common method involves the 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 3+2 cycloaddition reactions, forming different pyridazine derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include mesoionic oxazolo-pyridazinones and ethyl propiolate, with acetic anhydride used to generate the mesoionic compounds.
Substitution Reactions: Reagents such as triethylamine (TEA) and other bases are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various pyridazine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Research: It is used in studies investigating its cytotoxic effects on plant and animal cells.
Industrial Applications: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, some derivatives of pyrrolo[1,2-b]pyridazine have shown kinase inhibitory activity, suggesting that they may interfere with kinase signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b]cinnolines: These compounds share a similar pyrrole-pyridazine fused ring structure and exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Pyrrolo[1,2-a]pyrazines: These compounds also contain a fused pyrrole ring and are known for their antimicrobial, antifungal, and antiviral activities.
Uniqueness
Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-12(9)11-7-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZSNYSZNLLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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